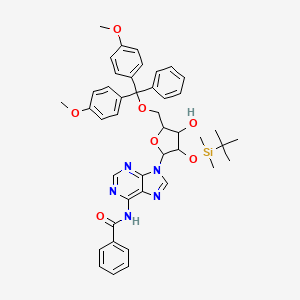
n6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine, with the chemical formula C43H52N6O7PS and CAS registry number 81265-93-2, is a modified form of adenosine, a nucleoside found in DNA and RNA . This compound is known for its role in nucleic acid chemistry and is extensively used as an intermediate in the synthesis of oligonucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of RNA phosphoramidites and RNA CPG, similar to DNA synthesis . The process typically includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a dimethoxytrityl (DMT) group.
Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is protected using a tert-butyldimethylsilyl (TBDMS) group.
Introduction of the benzoyl (Bz) group: The amino group of adenosine is protected using a benzoyl (Bz) group.
Phosphoramidite synthesis: The protected adenosine is then converted into a phosphoramidite, which is used in the solid-phase synthesis of oligonucleotides.
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-quality RNA phosphoramidites to ensure low failure rates and high biological activity of the synthesis products . Consistent lot-to-lot purity and performance are crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is predominantly employed in the research of various afflictions, including cancer, viral infections, and metabolic disorders. Its remarkable attributes extend to its capacity to manipulate and modulate biological pathways and effectively engage with precise drug targets. Additionally, it is used as an intermediate in the synthesis of oligonucleotides, which are crucial for RNA interference (RNAi) and other drug development techniques .
Mécanisme D'action
The mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves its role as an intermediate in oligonucleotide synthesis . The compound interacts with specific molecular targets and pathways, modulating biological processes. Its ability to engage with precise drug targets makes it valuable in the research of various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
DMT-2’-O-TBDMS-A(Bz)-CE-Phosphoramidite: This compound is similar in structure and function, used in the synthesis of oligonucleotides.
N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine: Another similar compound used in nucleic acid chemistry.
Uniqueness
5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is unique due to its specific combination of protective groups, which makes it highly effective in oligonucleotide synthesis. Its ability to modulate biological pathways and engage with precise drug targets further distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIGOPASNJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


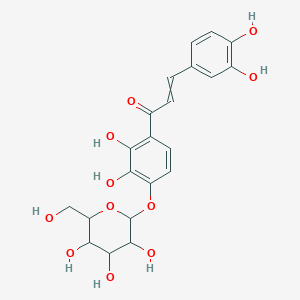
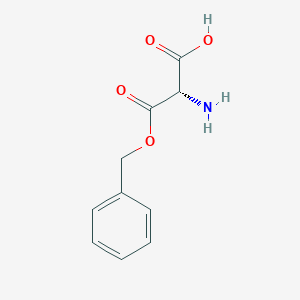
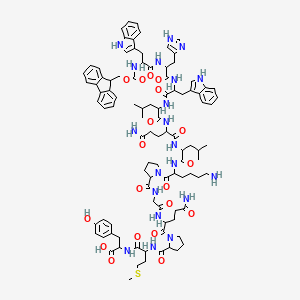
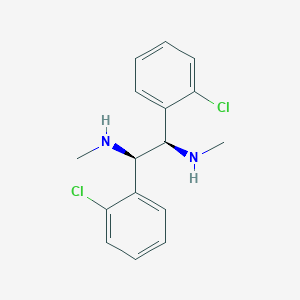

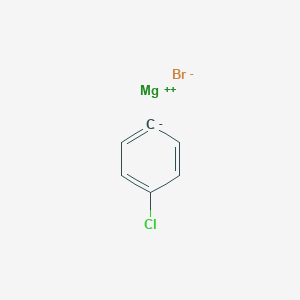
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
